2-Chlorobenzene-1,3,5-triol

説明

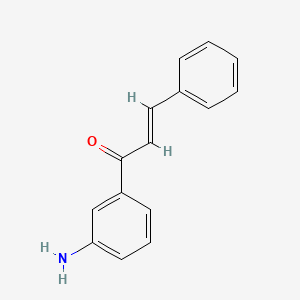

2-Chlorobenzene-1,3,5-triol, also known as 2-Chlorophloroglucinol, is a benzenetriol . It is a natural product found in Carpophyllum angustifolium and Rhabdonia verticillata .

Synthesis Analysis

The synthesis of this compound involves an intermediate in the biosynthesis of 2,4-diacetylphloroglucinol (DAPG), a metabolite produced by the soil bacterium Pseudomonas protegens . The intermediate, phloroglucinol, is transformed by a halogenase encoded in the pyoluteorin gene cluster into mono- and di-chlorinated phloroglucinols .Molecular Structure Analysis

The molecular formula of this compound is C6H5ClO3 . Its molecular weight is 160.55 g/mol . The IUPAC name is this compound . The InChI is 1S/C6H5ClO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 160.55 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 60.7 Ų .科学的研究の応用

Synthesis Techniques

- The compound 2-Chlorobenzene-1,3,5-triol has been synthesized through various methods. Liu et al. (2008) developed a convenient approach for synthesizing a related compound, (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol, from 4-bromo-2-(bromomethyl)-1-chlorobenzene (Liu, Li, Lu, & Miao, 2008).

Catalytic and Oxidation Studies

- Catalytic oxidation studies on chlorinated benzenes like chlorobenzene and 1,3,5-trichlorobenzene have been conducted to investigate oxidation behavior and reaction pathways. This research is significant in understanding the molecular structural properties of chlorinated benzenes and their effects on catalytic oxidation (Wang, Wang, Liu, Zhu, Guo, & Qi, 2015).

Bacterial Dehalorespiration

- The study of the reductive dechlorination of chlorinated benzenes under anaerobic conditions by bacteria is a vital area of research. This process involves the transformation of higher chlorinated benzenes into lower chlorinated forms, which can then be mineralized by aerobic bacteria. This research is crucial for understanding the environmental impacts and biodegradation processes of chlorinated compounds (Adrian, Szewzyk, Wecke, & Görisch, 2000).

Catalytic Hydrodechlorination

- Research on the catalytic hydrodechlorination of chlorinated benzenes like 1,2-dichlorobenzene over transition metal oxides has been conducted to understand the reactivity and effectiveness of different catalysts. Such studies are essential for developing more efficient and environmentally friendly processes for handling chlorinated compounds (Krishnamoorthy, Rivas, & Amiridis, 2000).

Solvatochromic Effect Studies

- The solvatochromic effects on the absorption spectra of chlorobenzene derivatives have been explored, offering insights into the interaction mechanisms of these compounds in different solvents. This research is significant for understanding the physical and chemical properties of chlorobenzene derivatives in various environments (Gülseven, Taşal, Sıdır, Güngör, Berber, & Öǧretir, 2009).

Efficient Degradation Techniques

- Studies on the efficient degradation of chlorobenzene in non-thermal plasma reactors and the use of specific catalysts like CeO2/HZSM-5 have been conducted. Such research is crucial for developing new methods for the effective and efficient removal of chlorinated compounds from various environments (Jiang, Nie, Zhu, Wang, Chen, Mao, Cheng, & Anderson, 2017).

作用機序

Target of Action

It is known to be involved in the biosynthesis of secondary metabolites in certain bacteria .

Mode of Action

It is known that an intermediate in the biosynthesis of 2,4-diacetylphloroglucinol (DAPG), phloroglucinol, is transformed by a halogenase into mono- and di-chlorinated phloroglucinols . These chlorinated phloroglucinols function as intra- and inter-cellular signals .

Biochemical Pathways

2-Chlorobenzene-1,3,5-triol is involved in the metabolic co-regulation of secondary metabolites in microbes . An intermediate in DAPG biosynthesis, phloroglucinol, is transformed into chlorinated derivatives that function as cell-cell communication signals inducing the expression of pyoluteorin biosynthetic genes .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant .

Result of Action

The result of the action of this compound is the induction of the expression of pyoluteorin biosynthetic genes, leading to pyoluteorin production . This results in the inhibition of certain plant-pathogenic bacteria .

Action Environment

It is known that the compound is stable at room temperature .

将来の方向性

生化学分析

Biochemical Properties

2-Chlorobenzene-1,3,5-triol plays a significant role in biochemical reactions, particularly in microbial systems. It interacts with various enzymes and proteins, influencing their activity. For instance, in the soil bacterium Pseudomonas protegens, this compound is involved in the biosynthesis of secondary metabolites. It is transformed by a halogenase enzyme into chlorinated derivatives that function as cell-cell communication signals . These signals induce the expression of pyoluteorin biosynthetic genes, thereby influencing the production of antimicrobial compounds .

Cellular Effects

This compound affects various cellular processes, particularly in microbial cells. It has been shown to influence cell signaling pathways and gene expression. In Pseudomonas protegens, this compound acts as a signaling molecule that induces the production of pyoluteorin, an antimicrobial compound . This signaling activity highlights its role in microbial interactions and competition.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is transformed by a halogenase enzyme into chlorinated derivatives that act as signaling molecules . These chlorinated derivatives bind to regulatory proteins, inducing the expression of genes involved in the biosynthesis of secondary metabolites such as pyoluteorin . This mechanism underscores the compound’s role in modulating microbial metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing it to exert its signaling effects over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating microbial interactions and enhancing the production of antimicrobial compounds . At higher doses, it may exhibit toxic or adverse effects, potentially disrupting cellular processes and causing harm to the organism . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly in microbial systems. It is derived from phloroglucinol in the biosynthetic pathway of 2,4-diacetylphloroglucinol (DAPG) in Pseudomonas protegens . The compound is transformed by a halogenase enzyme into chlorinated derivatives that function as signaling molecules, influencing the production of secondary metabolites . This metabolic co-regulation highlights its role in microbial metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. In microbial cells, the compound is likely transported across cell membranes and distributed to specific cellular compartments where it exerts its signaling effects . Understanding the transport mechanisms is essential for elucidating its cellular functions.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it interacts with target biomolecules. In microbial cells, the compound may be directed to specific organelles or cellular regions through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity and function in modulating cellular processes.

特性

IUPAC Name |

2-chlorobenzene-1,3,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGZCXPDKIEKNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(17-Amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3038191.png)

![[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile](/img/structure/B3038197.png)

![4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde](/img/structure/B3038206.png)

![(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3038209.png)